molecular formula C16H18N2O3 B6369016 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% CAS No. 1261893-23-5

5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%

Cat. No. B6369016
CAS RN: 1261893-23-5
M. Wt: 286.33 g/mol
InChI Key: KESLIBPENCVUBB-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-3-hydroxypyridine (5-APHP) is an aromatic compound that has been studied extensively in recent years due to its wide range of applications in the laboratory. It is a versatile molecule that is used in a variety of scientific research applications, including the synthesis of pharmaceutical compounds, the production of medical imaging agents, and the development of new materials.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of pharmaceutical compounds, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. It is also used in the production of medical imaging agents, such as gadolinium-based contrast agents. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an antioxidant, protecting cells and tissues from oxidative damage caused by free radicals. It is also believed to act as an anti-inflammatory agent, reducing inflammation in the body. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer properties. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This suggests that it may have potential therapeutic applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and purify. However, there are some limitations to using 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% in laboratory experiments, such as the lack of detailed information on its mechanism of action and its potential toxicity.

Future Directions

There are a number of potential future directions for research on 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%. These include further investigations into its mechanism of action, its potential therapeutic applications, and its safety and toxicity profiles. In addition, further research is needed to explore its potential applications in the synthesis of pharmaceutical compounds and in the development of new materials. Finally, further research is needed to investigate the biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% and its potential interactions with other compounds.

Synthesis Methods

5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be synthesized from 4-bromo-2-chloro-5-nitropyridine (BCNP) and 4-bromo-2-chloro-5-nitroaniline (BCNA) using a three-step synthesis method. In the first step, BCNP is reacted with BCNA in an aqueous solution containing a base catalyst, such as sodium hydroxide. This reaction produces 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% and the byproduct, 4-bromo-2-chloro-5-nitrobenzoic acid (BCNBA). In the second step, the BCNBA is removed from the reaction mixture, leaving 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% as the desired product. In the third step, the 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is isolated and purified using a variety of techniques, such as column chromatography.

properties

IUPAC Name

tert-butyl N-[4-(5-hydroxypyridin-3-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESLIBPENCVUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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